2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one
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Overview
Description
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to an imidazo[1,2-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid derivative, while substitution of the bromine atom with an amine yields an amino derivative .
Scientific Research Applications
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(hydroxymethyl)pyridine: Shares the bromine and hydroxymethyl groups but differs in the core structure.
6-Bromo-7-methylimidazo[1,2-a]pyrazine: Similar core structure but lacks the hydroxymethyl group.
2-Bromo-6-(hydroxymethyl)-7-methylimidazo[1,2-a]pyrimidine: Similar structure with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one is unique due to the combination of its bromine, hydroxymethyl, and methyl groups attached to the imidazo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10BrN3O2 |
---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
2-bromo-6-(hydroxymethyl)-7-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C8H10BrN3O2/c1-11-5(4-13)2-12-3-6(9)10-7(12)8(11)14/h3,5,13H,2,4H2,1H3 |
InChI Key |
SKWMXRRUZZYWOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN2C=C(N=C2C1=O)Br)CO |
Origin of Product |
United States |
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